molecular formula C6H8N2O B13151416 3-Amino-1-methyl-1,4-dihydropyridin-4-one CAS No. 33631-10-6

3-Amino-1-methyl-1,4-dihydropyridin-4-one

Cat. No.: B13151416
CAS No.: 33631-10-6
M. Wt: 124.14 g/mol
InChI Key: FGHIGWGYVPCKMB-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1,4-dihydropyridin-4-one (CAS 33631-10-6) is a high-purity chemical compound featuring the privileged 1,4-dihydropyridine (1,4-DHP) scaffold, a structure of significant interest in modern drug discovery and medicinal chemistry. With the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol, this amine-functionalized DHP serves as a versatile building block for the synthesis of novel bioactive molecules . The 1,4-DHP core is recognized as a "privileged structure" for its ability to impart valuable medicinal properties and interact with diverse biological targets . Historically known for cardiovascular applications as calcium channel blockers, atypical 1,4-DHP derivatives have demonstrated a much broader spectrum of activities, showing promise in neuroscientific and oncological research . Specific 1,4-DHP derivatives have been investigated for their neuroprotective and memory-enhancing effects in model systems, with some compounds demonstrating the ability to normalize the expression of neuronal proteins implicated in synaptic plasticity, suggesting potential for researching cognitive disorders . Furthermore, the 1,4-DHP scaffold has been identified as a suitable template for developing non-steroidal mineralocorticoid receptor antagonists (MRAs) , opening avenues for research into hypertension and heart failure . Beyond these areas, 1,4-DHP derivatives are also actively researched for their anti-oxidative, anti-inflammatory, and antimicrobial properties . The structural similarity of the 1,4-DHP moiety to the biological cofactor NADH also suggests potential applications in biomimetic chemistry . This product is provided for research purposes only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33631-10-6

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-amino-1-methylpyridin-4-one

InChI

InChI=1S/C6H8N2O/c1-8-3-2-6(9)5(7)4-8/h2-4H,7H2,1H3

InChI Key

FGHIGWGYVPCKMB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C(=C1)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1 Methyl 1,4 Dihydropyridin 4 One and Its Derivatives

Classical and Modified Hantzsch-Type Condensations

The Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1882, remains a cornerstone for the construction of the 1,4-dihydropyridine (B1200194) ring system. nih.govnih.gov This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org For the synthesis of 3-amino-1-methyl-1,4-dihydropyridin-4-one, a modified Hantzsch-type reaction is employed, utilizing precursors that introduce the 3-amino and N1-methyl functionalities.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. frontiersin.org The synthesis of 4-aryl substituted 1,4-dihydropyridines is a well-established example of a three-component Hantzsch reaction. sharif.edu For N-methylated derivatives, a primary amine like methylamine (B109427) can be used in place of ammonia. To introduce the 3-amino group, a β-ketoester with a nitrogen-containing functionality at the α-position, such as an enamine of a β-keto-amide or a cyanoacetamide derivative, can be utilized.

Table 1: Examples of Multicomponent Reactions for Dihydropyridine Synthesis

Entry Aldehyde β-Dicarbonyl Compound Nitrogen Source Product Yield (%)
1 Benzaldehyde Ethyl acetoacetate (B1235776) Ammonium (B1175870) acetate Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate 92
2 4-Chlorobenzaldehyde Malononitrile Morpholine 2-Amino-4-(4-chlorophenyl)-1,4-dihydro-1-morpholinopyridine-3,5-dicarbonitrile 75
3 Benzaldehyde Monothiomalonamide Malononitrile/Et3N Triethylammonium 6-amino-3-carbamoyl-5-cyano-4-phenyl-1,4-dihydropyridine-2-thiolate 91

Catalytic Systems and Reaction Condition Optimization

Various catalytic systems have been developed to improve the efficiency and yield of Hantzsch-type reactions. These include both homogeneous and heterogeneous catalysts. For instance, ceric ammonium nitrate (B79036) (CAN) has been used as a catalyst for the solvent-free synthesis of thiophene-based 1,4-dihydropyridines. researchgate.net Other catalysts such as molecular iodine, trimethylsilyl (B98337) iodide, and various Lewis acids have also been employed. sharif.edu

Optimization of reaction conditions often involves screening different catalysts, solvents, and temperatures. For example, a study on the synthesis of N-aryl-4-aryl substituted dihydropyridines involved screening various catalysts, where it was found that stirring the aniline (B41778) and dimedone neat at 85 °C to form the enaminone first was ideal before adding the catalyst and other reactants. mdpi.com The use of microwave irradiation has also been shown to significantly reduce reaction times. nih.gov

Table 2: Catalyst and Condition Optimization for a Hantzsch-type Reaction

Entry Catalyst (mol%) Solvent Temperature (°C) Time (min) Yield (%)
1 None Ethanol Reflux 120 65
2 Ceric Ammonium Nitrate (10) None 25 30 85
3 p-Toluenesulfonic acid (20) Acetonitrile Reflux 60 78
4 PdRuNi@GO DMF 70 15 95
5 MnTSPP (10) Water 100 80 83

Novel Synthetic Pathways to the 1,4-Dihydropyridin-4-one Ring System

Beyond the classical Hantzsch reaction, novel synthetic pathways have been developed to access the 1,4-dihydropyridin-4-one ring system, often providing better control over substitution patterns and stereochemistry.

Cyclization Reactions for Ring Formation

Intramolecular cyclization reactions are a powerful tool for the formation of heterocyclic rings. One such approach involves the 6-endo-dig cyclization of an ynone derived from a β-amino acid. nih.gov However, the introduction of a 3-amino substituent can lead to challenges such as competitive cyclization pathways and side reactions. nih.gov For instance, the synthesis of a 3-amino-2,3-dihydropyrid-4-one was complicated by competitive 5-exo-dig cyclization and β-elimination of the ynone precursor. nih.gov These issues were overcome by using appropriate protecting groups for the amino functionalities. nih.gov

Another novel cyclization approach is the [4+1] cyclization of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form fused pyrrolo[2,3-c]pyridine systems. chemrxiv.org This method involves the activation of the methyl group via the formation of a pyridinium (B92312) salt intermediate. digitellinc.com While this leads to a different heterocyclic system, the underlying principle of activating a precursor for cyclization could be adapted for the synthesis of dihydropyridinones.

Gold nanoparticle-catalyzed cyclization of skipped diynones in the presence of aqueous methylamine has been reported to exclusively form N-methyl-4-pyridones via a hydroamination/6-endo cyclization pathway. acs.org

Transformations from Related Heterocyclic Precursors

The 1,4-dihydropyridin-4-one ring can also be synthesized through the transformation of other heterocyclic precursors. For example, 3-amino-4-arylpyridin-2(1H)-ones have been synthesized from the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate to give tetrahydropyridine (B1245486) intermediates, which are then converted to the target dihydropyridinone. nih.gov

Another strategy involves the conversion of isoxazole (B147169) derivatives. For instance, an isoxazole-pyridazinone was synthesized and subsequent opening of the isoxazole ring followed by cyclization with methyl hydrazine (B178648) led to a pyridazinone derivative. nih.gov Such ring-opening and recyclization strategies could potentially be applied to the synthesis of this compound from suitable oxygen- or nitrogen-containing five-membered heterocyclic precursors. The synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one has been achieved from 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one by heating with alkali. researchgate.net

Green Chemistry Principles in Dihydropyridinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of dihydropyridinones to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a key green technology. It often leads to significantly shorter reaction times and higher yields compared to conventional heating. nih.govnih.gov For example, a microwave-assisted, solvent- and catalyst-free synthesis of N-methyl-1,4-dihydropyridines has been developed. nih.gov This pseudo three-component reaction between (E)-N-methyl-1-(methylthio)-2-nitroethenamine and aromatic aldehydes at 100°C under microwave irradiation provides the products in short reaction times without the need for column chromatography. nih.gov

Solvent-free reactions, or neat reactions, are another important aspect of green synthesis. cem.com The Hantzsch reaction can be performed under solvent-free conditions, often with catalytic amounts of reagents like 'in situ' generated HCl or on solid supports. organic-chemistry.org The use of water as a solvent is also a green alternative, and several syntheses of dihydropyridines have been reported in aqueous media. sharif.edu

The use of reusable heterogeneous catalysts, such as those based on magnetic nanoparticles or silica, aligns with green chemistry principles by simplifying product purification and allowing for catalyst recycling. frontiersin.org

Table 3: Green Synthetic Approaches to Dihydropyridines

Entry Reaction Type Conditions Green Aspect Yield (%)
1 Hantzsch Reaction Microwave, Solvent-free Energy efficiency, No solvent 85-95
2 Multicomponent Reaction Water, 100°C Benign solvent 83
3 Hantzsch Reaction Catalyst-free, Microwave No catalyst, Energy efficiency 78-94
4 Hantzsch Reaction Heterogeneous catalyst (Fe2ZnAl2O7), Solvent-free Reusable catalyst, No solvent High
5 Pseudo Three-component Microwave, Solvent-free, Catalyst-free Energy efficiency, No solvent/catalyst Good to excellent

Solvent-Free and Aqueous Medium Reactions

Recent advancements in the synthesis of 1,4-dihydropyridines (1,4-DHPs), the structural class to which this compound belongs, have emphasized greener methodologies that utilize solvent-free conditions or environmentally benign solvents like water. evitachem.com These approaches aim to streamline processes, reduce waste, and enhance sustainability in chemical manufacturing. evitachem.com

One notable solvent-free method involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) with enamines of ethyl acetoacetate. nih.gov By heating the reactants at 180°C for 1.5 hours without any solvent, researchers successfully synthesized 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov Another effective solvent-free approach utilizes a metal-organic framework, HKUST-1, as a catalyst in a one-pot multicomponent reaction to produce 1,4-DHPs under neat conditions, offering advantages like high purity and short reaction times. rsc.org

Aqueous media have also been explored as a green alternative for 1,4-DHP synthesis. jst.go.jp A simple and environmentally clean synthesis of 4-methoxycarbonylmethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester was developed by heating methyl propiolate with an amine salt in water. researchgate.net In this reaction, an aminobutadiene derivative was identified as a key intermediate. jst.go.jp The study revealed that the reaction pathway in water involves a Michael addition of a second amine molecule to the intermediate, followed by reaction with another molecule of methyl propiolate, and subsequent intramolecular cyclization and amine elimination. jst.go.jpresearchgate.net

MethodReactantsConditionsProduct ClassSource
Solvent-Free HeatingAzlactones and Enamines180°C, 1.5 hTetrahydropyridine derivatives nih.gov
Solvent-Free CatalysisBenzaldehyde, Ethyl acetoacetate, AmineHKUST-1 catalyst, Neat1,4-Dihydropyridine derivatives rsc.org
Aqueous MediumMethyl propiolate and Amine saltHeating in water1,4-Dihydropyridine derivatives jst.go.jpresearchgate.net

Recyclable Catalysts and Environmentally Benign Conditions

The development of recyclable catalysts is a cornerstone of environmentally benign synthetic chemistry. For the synthesis of 1,4-dihydropyridines and related polyhydroquinolines, novel catalytic materials have been designed to be efficient and reusable. researchgate.net One such example is the use of bis(4-pyridylamino)triazine stabilized on silica-coated nano-Fe3O4 particles. researchgate.net This core/shell hybrid nanoparticle acts as a reusable heterogeneous basic catalyst for one-pot multicomponent reactions, providing high yields and purity with short reaction times and simple work-up procedures. researchgate.net The catalyst can be recycled without a significant loss of its catalytic activity. researchgate.net

Metal-organic frameworks (MOFs) have also emerged as effective and recyclable catalysts. rsc.org The MOF known as HKUST-1 has been successfully used to catalyze the synthesis of 1,4-DHPs under solvent-free conditions. rsc.org This protocol is noted for its good yields, high product purity without the need for column chromatography, and the recyclability of the catalyst. rsc.org Similarly, aminated multi-walled carbon nanotubes (MWCNTs) have been employed as a recyclable catalyst for preparing 1,4-DHPs, highlighting the benefits of easy work-up and good product yields. rsc.org

CatalystReaction TypeKey AdvantagesSource
Silica-coated nano-Fe3O4 particlesOne-pot multicomponent synthesis of 1,4-DHPsEco-friendly, High yield, Short reaction time, Reusable researchgate.net
HKUST-1 (MOF)One-pot multicomponent synthesis of 1,4-DHPsSolvent-free, High purity, Recyclable catalyst rsc.org
Aminated MWCNTsSynthesis of 1,4-DHPsEasy work-up, Good yield, Recyclable catalyst rsc.org

Challenges and Advancements in Regioselective Synthesis

Achieving regioselectivity is a significant challenge in the synthesis of complex heterocyclic molecules like substituted dihydropyridines. The reaction pathway can be sensitive to conditions, leading to different products. For instance, in the aqueous synthesis of 1,4-DHP derivatives from methyl propiolate, an aminobutadiene derivative was isolated as a by-product, which was later proposed to be a key intermediate. jst.go.jp Understanding and controlling the reactivity of such intermediates is crucial for directing the reaction toward the desired 1,4-DHP product and avoiding the formation of side products like trimethyl 1,3,5-benzenetricarboxylate. jst.go.jp

Challenges also arise in multi-step syntheses involving intramolecular cyclization. In the synthesis of thieno[2,3-b]pyridine (B153569) derivatives, a key step involved the regioselective alkylation at a sulfur atom, followed by an intramolecular cyclization. nih.gov However, this cyclization proved difficult for many substrates, with success being highly dependent on the nature of the substituents. nih.gov It was observed that only compounds with a carbonyl group at the aryl position, or those with less bulky constituents, successfully underwent the desired ring closure. nih.gov This highlights the steric and electronic challenges that must be overcome to achieve regioselective cyclization.

A significant advancement in overcoming such challenges is the development of novel cyclization strategies. Researchers have reported a scalable, metal-free, and regioselective formal [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (TFAA) to synthesize 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. rsc.org This method does not require prior activation of the methyl group by strong bases, which expands the tolerance for various functional groups. rsc.orgchemrxiv.org The reaction's scope and limitations were investigated, providing a deeper understanding of the cyclization mechanism and paving the way for the synthesis of new, diverse heterocyclic structures. rsc.org

Chemical Reactivity and Transformation Studies of 3 Amino 1 Methyl 1,4 Dihydropyridin 4 One

Reaction Mechanisms and Pathways

The reactivity of 3-Amino-1-methyl-1,4-dihydropyridin-4-one is characterized by its participation in several fundamental organic reactions, including intramolecular cyclizations and Michael additions, as well as nucleophilic and electrophilic substitutions.

Intramolecular cyclization is a key process in the synthesis of dihydropyridinone scaffolds. While not a reaction of the final this compound molecule itself, understanding these pathways is crucial. For instance, the synthesis of related 3-amino-2,3-dihydropyrid-4-ones can involve a 6-endo-dig cyclization of an α-amino ynone precursor. However, this process can face competition from other cyclization pathways, such as 5-exo-dig cyclization, and side reactions like β-elimination of the ynone and dimerization. evitachem.com

The 1,4-dihydropyridine (B1200194) scaffold is well-known to be formed via reactions that include a Michael addition step. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of this compound, the enamine-like character of the dihydropyridine (B1217469) ring allows it to act as a Michael donor. The molecule can react with various electrophiles in Michael addition reactions, expanding its utility in synthetic organic chemistry. evitachem.com The general mechanism of a Michael addition involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Table 1: Michael Addition Donors and Acceptors

Role Example Compound Class
Michael Donor Enolates, Enamines, Thiolates, Dialkylcuprates
Michael Acceptor α,β-Unsaturated Ketones, Aldehydes, Esters, Nitriles, Nitro compounds

This table provides examples of typical Michael donors and acceptors to illustrate the scope of the Michael addition reaction. masterorganicchemistry.comewadirect.com

The amino group at the 3-position of this compound can act as a nucleophile, participating in nucleophilic substitution reactions. evitachem.com While direct examples on the target molecule are not extensively documented, related aminopyridines undergo such reactions. For instance, 3-halo-4-aminopyridines react with acyl chlorides in a rearrangement that involves an intramolecular nucleophilic aromatic substitution. nih.gov

Electrophilic substitution reactions on the dihydropyridinone ring are less common due to its electron-rich nature. However, precursors like 3-amino-4-methylpyridines can undergo electrophilic [4+1]-cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindole (B1212597) systems. This reaction proceeds through the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for cyclization.

Functionalization and Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization, allowing for the synthesis of a wide range of analogues with potentially new properties.

Aminolysis, the reaction with an amine resulting in the cleavage of a chemical bond, can be a relevant transformation for derivatives of 1,4-dihydropyridines. For example, ethoxycarbonylmethyl esters of 1,4-dihydropyridines can be converted into carbamoylmethyl esters through direct aminolysis with primary and secondary amines. mdpi.comnih.gov This reaction is often catalyzed by a strong, non-nucleophilic base such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.comnih.gov The aminolysis of the amino group of the title compound itself is less explored.

The nitrogen atom of the dihydropyridine ring and the exocyclic amino group are potential sites for alkylation. N-alkylation of 1,4-dihydropyridine derivatives can be achieved by reaction with alkyl halides in the presence of a base like sodium hydride. researchgate.netnih.gov This modification has been used to synthesize new agents to overcome multidrug resistance. nih.gov

Arylation of the 1,4-dihydropyridine scaffold can be accomplished through various methods. A mechanistically distinct radical-radical cross-coupling approach allows for the direct C4-H arylation of 1,4-dihydropyridines with cyanoarenes under mild, photocatalyst-free conditions. researchgate.net While not a Suzuki-type coupling, this method provides a direct route to 4-aryl-1,4-dihydropyridines.

Table 2: Conditions for N-Alkylation of 1,4-Dihydropyridines

1,4-Dihydropyridine Substrate Alkylating Agent Base Solvent Product
2,6-dimethyl-3,5-diethoxycarbonyl-4-aryl-1,4-dihydropyridine Alkyl halide Sodium hydride Not specified 1-alkyl-2,6-dimethyl-3,5-diethoxycarbonyl-4-aryl-1,4-dihydropyridine

This table summarizes the general conditions for the N-alkylation of 1,4-dihydropyridine derivatives as reported in the literature. researchgate.net

The 1,4-dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine (B92270) derivative. evitachem.com This aromatization can be achieved using various oxidizing agents. For example, laccase-mediated oxidation has been successfully employed for the conversion of novel condensed 1,4-dihydropyridine derivatives to their pyridine counterparts. mdpi.com Quantum chemical studies have also been performed to model the oxidation process of 1,4-dihydropyridines, which can proceed via two one-electron transfers. researchgate.netresearchgate.net

The reduction of the 1,4-dihydropyridin-4-one system can potentially target the carbonyl group or the double bonds within the ring. Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds, typically employing catalysts such as palladium on carbon (Pd/C) or platinum. youtube.comyoutube.com Chiral-bridged 1,4-dihydropyridines have also been used as reducing agents for activated carbonyl compounds, highlighting the redox chemistry of this scaffold. acs.orgrug.nl The specific reduction products of this compound would depend on the reagents and reaction conditions employed.

Table 3: Oxidation of 1,4-Dihydropyridine Derivatives

1,4-Dihydropyridine Substrate Oxidizing Agent/System Product
Condensed 1,4-dihydropyridine-based hexahydroquinolines Laccase from Trametes versicolor Tetrahydroquinoline derivatives
Condensed 1,4-dihydropyridine-based decahydroacridines Laccase from Trametes versicolor Octahydroacridine derivatives

This table provides examples of the enzymatic oxidation of condensed 1,4-dihydropyridine systems. mdpi.com

Tautomeric Equilibria and Their Chemical Implications

The phenomenon of tautomerism, the interconversion of structural isomers through the migration of a proton, is a critical aspect of the chemistry of many heterocyclic compounds. For this compound, several prototropic tautomeric forms can be postulated, primarily involving the migration of a proton from the exocyclic amino group to either the keto-oxygen or a ring carbon atom. These equilibria are fundamental to understanding the compound's reactivity, spectroscopic properties, and potential biological interactions.

The principal tautomeric equilibrium for this compound is the amino-imino tautomerism. The amino form (I) is generally considered the more stable tautomer for most aminopyridines under normal conditions. However, the equilibrium can be influenced by various factors, including the solvent's polarity, the pH of the medium, and the electronic nature of other substituents on the ring. The imino form (II) possesses a different electronic distribution and hydrogen bonding capability, which can have significant chemical implications.

The existence of these tautomeric forms has profound implications for the chemical behavior of the molecule. For instance, the nucleophilicity of the exocyclic nitrogen is markedly different between the amino and imino forms. Similarly, the protonation sites and the molecule's ability to act as a hydrogen bond donor or acceptor are altered. Spectroscopic techniques, particularly NMR, are instrumental in studying these equilibria, as the chemical shifts of the involved protons and carbon atoms can differ significantly between tautomers. siftdesk.org

Computational studies on related systems, such as 4-pyridone, provide insight into the energetic differences between tautomeric forms. These studies help in predicting which tautomer is likely to predominate under specific conditions. The relative energies are sensitive to the computational model used, including the basis set and consideration of solvent effects. wayne.edu

Below is a table summarizing the calculated relative energies for the tautomers of the parent 4-pyridone molecule, which serves as a foundational model for understanding the keto-enol portion of the tautomerism relevant to this compound.

TautomerComputational MethodBasis SetRelative Energy (kcal/mol) in Gas Phase
4-PyridoneAb initioMinimal0.0 (Reference)
4-HydroxypyridineAb initioMinimal+2.4
4-PyridoneAb initio (with polarization)Extended0.0 (Reference)
4-HydroxypyridineAb initio (with polarization)Extended+2.4

This table presents theoretical data for the parent 4-pyridone/4-hydroxypyridine system to illustrate the principles of tautomeric energy differences. wayne.edu The actual energy values for this compound and its tautomers would be influenced by the amino and methyl substituents.

The chemical implications of this tautomerism are vast. For example, in synthetic chemistry, the less stable tautomer might be the more reactive species, and reaction conditions could be tuned to favor its formation, even if it is present in only a small amount at equilibrium. In medicinal chemistry, the specific tautomeric form present can dictate how the molecule binds to a biological target, as the hydrogen bonding patterns of the amino and imino forms are distinct. Therefore, a thorough understanding of the tautomeric equilibria of this compound is essential for predicting its chemical and biological properties.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment (e.g., ¹H, ¹³C, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in 3-Amino-1-methyl-1,4-dihydropyridin-4-one. Key expected signals would include those for the N-methyl group (a singlet), the protons on the dihydropyridine (B1217469) ring (likely appearing as doublets or multiplets depending on coupling), and the protons of the amino group (which may appear as a broad singlet). The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Expected signals would correspond to the N-methyl carbon, the carbonyl carbon (C4, significantly downfield), and the four distinct sp² carbons of the dihydropyridine ring. The chemical shifts would confirm the presence of the ketone and the enamine-like system.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, helping to trace the connectivity of protons within the dihydropyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

A hypothetical data table for the expected NMR signals is presented below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃Singlet, ~3.0-3.5~35-45
H-2Doublet~140-150
H-5Doublet~95-105
H-6Doublet~125-135
NH₂Broad Singlet, variableN/A
C-2N/A~140-150
C-3N/A~130-140 (attached to NH₂)
C-4N/A>170 (Carbonyl C=O)
C-5N/A~95-105
C-6N/A~125-135

Note: The values in this table are estimations based on general principles and data for related 1,4-dihydropyridine (B1200194) structures and are not based on experimental results for the specific title compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and vinyl groups (~2900-3100 cm⁻¹), a strong C=O stretching band for the ketone (~1650-1680 cm⁻¹), C=C stretching from the ring (~1600-1640 cm⁻¹), and N-H bending vibrations (~1580-1620 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, the C=C double bond vibrations of the dihydropyridine ring would be expected to be strong in the Raman spectrum, aiding in the confirmation of the core structure.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium
Amine (N-H)Bending (Scissoring)1580 - 1620Medium-Strong
Alkene (C-H)Stretch3000 - 3100Medium
Methyl (C-H)Stretch2850 - 3000Medium
Ketone (C=O)Stretch1650 - 1680Strong
Alkene (C=C)Stretch1600 - 1640Medium-Strong

Note: This table represents typical wavenumber ranges for the indicated functional groups and is not based on measured experimental data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a compound, which in turn allows for the unambiguous determination of its molecular formula.

For this compound, the molecular formula is C₆H₈N₂O. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement (e.g., via ESI-TOF) that matches this theoretical value to within a few parts per million (ppm) would confirm the molecular formula. The PubChem database lists a predicted monoisotopic mass of 124.06366 Da. uni.lu

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation by showing characteristic losses of fragments such as the methyl group or parts of the dihydropyridine ring.

Parameter Value
Molecular FormulaC₆H₈N₂O
Theoretical Monoisotopic Mass124.06366 Da
Predicted [M+H]⁺ Adduct m/z125.07094
Predicted [M+Na]⁺ Adduct m/z147.05288

Note: The mass values are theoretical or predicted and serve as the benchmark for experimental verification. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 1,4-dihydropyridin-4-one core contains a conjugated system (a cross-conjugated enaminone chromophore). This conjugation is expected to result in strong absorption in the UV-Vis region. The spectrum would likely display one or more absorption maxima (λmax), corresponding to π → π* and n → π* electronic transitions. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the chromophore and can be influenced by the solvent polarity.

X-ray Crystallography for Definitive Three-Dimensional Structural Validation

While the aforementioned techniques can build a strong case for the molecular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the connectivity and reveal the conformation of the dihydropyridine ring, which is known to adopt a shallow boat-like conformation in many derivatives. chemrxiv.org It would also detail intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing.

Crystallographic Parameter Information Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unit
Bond Lengths (Å)Precise distances between atoms
Bond Angles (°)Angles between adjacent bonds
Torsional Angles (°)Conformation of the molecule
Hydrogen Bonding ParametersDetails of intermolecular interactions

Note: This table lists the parameters that would be obtained from an X-ray crystallographic analysis; no experimental crystal structure has been reported for this specific compound.

Computational and Theoretical Investigations of 3 Amino 1 Methyl 1,4 Dihydropyridin 4 One

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scispace.comnih.gov Methods like B3LYP are frequently used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. nih.govresearchgate.netscielo.org.mx These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's structure. scielo.org.mx

For 1,4-dihydropyridine (B1200194) (DHP) derivatives, DFT calculations are essential for understanding their structural and electronic properties. scispace.com The geometric parameters obtained from these calculations serve as the foundation for further analysis of the molecule's behavior and properties. researchgate.net

The 1,4-dihydropyridine ring is not planar and typically adopts a flattened boat-like conformation. researchgate.net Computational methods are employed to perform a conformational analysis, which involves identifying the different possible spatial arrangements (conformers) of the molecule and determining their relative stabilities. researchgate.net By calculating the energy of various conformers, the most stable, lowest-energy structure can be identified. scielo.org.mx

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. irjweb.comajchem-a.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates high reactivity. researchgate.netajchem-a.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.govajchem-a.com

Table 1: Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. researchgate.netirjweb.com
Ionization Potential (I) -EHOMOEnergy required to remove an electron. ajchem-a.com
Electron Affinity (A) -ELUMOEnergy released when an electron is added. ajchem-a.com
Electronegativity (χ) (I + A) / 2Measures the ability to attract electrons. researchgate.netajchem-a.com
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution. researchgate.netajchem-a.com
Chemical Softness (S) 1 / ηReciprocal of hardness, indicates higher reactivity. researchgate.netajchem-a.com
Electrophilicity Index (ω) μ2 / 2η (where μ = -χ)Measures the propensity to accept electrons. researchgate.netajchem-a.com

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP surface is colored based on the electrostatic potential, where different colors represent different charge densities. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack. researchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For a molecule like 3-Amino-1-methyl-1,4-dihydropyridin-4-one, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and potentially the nitrogen of the amino group, making these sites targets for electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the dihydropyridine (B1217469) ring, indicating sites for nucleophilic interaction. nih.govirjweb.com This analysis is crucial for understanding intermolecular interactions and predicting reaction pathways. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and confirmation. mdpi.com

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry in structural analysis. rsc.orgchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. scielo.org.mxmdpi.com By comparing the theoretically predicted spectrum with experimental data, the proposed structure of a synthesized compound can be verified. rsc.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions help in understanding the electronic transitions within the molecule, such as those involving π-π* and n-π* transitions. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational chemistry allows for the prediction of a molecule's NLO properties. The key parameters calculated are the dipole moment (μ) and the first-order hyperpolarizability (β), which quantify the NLO response of a molecule. researchgate.net

Molecules with large dipole moments, significant charge transfer characteristics, and high hyperpolarizability values are considered good candidates for NLO materials. researchgate.netnih.gov DFT calculations can efficiently screen compounds for potential NLO activity by computing these properties. For dihydropyridine derivatives, the presence of electron-donating (like the amino group) and electron-withdrawing groups can enhance intramolecular charge transfer, a key feature for NLO activity. researchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.netchemrxiv.org For this compound, theoretical modeling can be used to study various potential reactions, such as oxidation, bromination, or hydride transfer. chemrxiv.orgrtu.lv

This involves:

Mapping the Potential Energy Surface: Identifying the reactants, products, intermediates, and transition states along a reaction pathway. researchgate.net

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Its structure and energy are calculated to determine the activation energy (energy barrier) of the reaction. A lower activation energy implies a faster reaction rate. wuxibiology.com

Analyzing Reaction Pathways: By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. chemrxiv.org

These studies provide detailed molecular-level insights into how a reaction proceeds, which is often difficult to obtain through experimental methods alone. researchgate.net

Following a comprehensive search for scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound" corresponding to the detailed outline provided in your request.

The performed searches for its mechanistic biological activities and in vitro pharmacological evaluation—including its antimicrobial efficacy, anti-inflammatory properties, and receptor interaction studies—did not yield any research data specifically pertaining to this molecule. The available literature focuses on the broader class of 1,4-dihydropyridine derivatives, with various other substitutions and structural modifications.

Due to the strict instruction to focus solely on "this compound" and to exclude any information that falls outside the explicit scope of this specific compound, it is not possible to generate the requested article. The creation of content on the general class of 1,4-dihydropyridines would violate the core requirements of the prompt.

Therefore, the requested article cannot be generated at this time based on the lack of available scientific findings for "this compound".

Mechanistic Biological Activities and in Vitro Pharmacological Evaluation

Receptor Interaction Studies (in vitro)

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) Activity

No studies were found that specifically investigate the modulatory effects of 3-Amino-1-methyl-1,4-dihydropyridin-4-one on TRPV1 receptor activity. Research on other 1,4-dihydropyridine (B1200194) derivatives has shown that they can act as enhancers of TRPV1, but data specific to the requested compound is not available.

Antioxidant Activity

There is no available data from in vitro assays such as DPPH, ABTS, or ORAC to quantify the antioxidant capacity of this compound. While the 1,4-dihydropyridine scaffold is known in some cases to confer antioxidant properties, specific experimental evidence for this particular compound is absent from the scientific literature.

Antiprotozoal Activity

No published research was identified that evaluates the efficacy of this compound against any protozoal species. Consequently, there is no data on its potential activity against parasites such as Leishmania or Trypanosoma species.

Due to the lack of specific research on "this compound," no data tables or detailed research findings can be provided.

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Potency and Selectivity

Substituents at the N1 Position

The nitrogen atom at the N1 position of the 1,4-dihydropyridine (B1200194) (DHP) ring is a critical determinant of biological activity. Generally, substitution at this position is detrimental, often leading to a significant decrease or complete abolishment of activity. pharmacy180.com An unsubstituted N-H group is considered essential for optimal interaction with the target receptor, as it can act as a hydrogen bond donor.

However, some studies have shown that specific substitutions at the N1 position can confer unique pharmacological properties. For instance, certain N-alkylated 1,4-dihydropyridine derivatives, particularly those with an arylalkyl substituent, have demonstrated potency in overcoming multidrug resistance (MDR) in cancer cells, in some cases exceeding the efficacy of verapamil. This suggests that while N1 substitution may diminish calcium channel blocking activity, it can introduce or enhance other biological functions.

Substituents at the C3 and C5 Positions

The substituents at the C3 and C5 positions of the 1,4-dihydropyridine ring play a pivotal role in modulating biological activity, particularly for anticancer and MDR reversal properties. Ester groups are commonly found at these positions and are considered crucial for activity. nih.govresearchgate.net The nature of these ester groups, including their size, lipophilicity, and symmetry, significantly influences the pharmacological profile of the compounds. nih.gov

In the context of anticancer activity, the following SAR observations have been made:

Aromatic vs. Aliphatic Esters: The presence of benzyl (B1604629) esters at both the C3 and C5 positions has been shown to enhance anticancer activity compared to analogs with alkyl esters. nih.gov

Symmetry of Esters: Asymmetrical substitution, such as a benzyl ester at C3 and an ethyl ester at C5, can result in greater anticancer activity compared to symmetrical derivatives. nih.gov

Size and Lipophilicity of Alkyl Esters: For symmetrical dialkyl esters, an increase in the size and lipophilicity of the alkyl chain generally leads to improved antitumor activity. However, this trend is not linear, and an optimal chain length appears to exist. For instance, isobutyl esters have shown greater activity than ethyl or isopropyl esters. Conversely, reducing the size and lipophilicity can diminish anticancer effects. nih.gov

Compound SeriesSubstituents at C3 and C5Observed Effect on Anticancer ActivityReference
Symmetric 1,4-DHPsBenzyl estersEnhanced anticancer activity compared to alkyl esters. nih.gov
Asymmetric 1,4-DHPsBenzyl ester at C3 and ethyl ester at C5Showed the most potent anticancer activity in the series. nih.gov
Symmetric Alkyl 1,4-DHPsIncreasing alkyl chain length and lipophilicity (e.g., isobutyl > tert-butyl > ethyl > isopropyl)Improved antitumor activity. nih.gov
Symmetric Alkyl 1,4-DHPsSmall, less lipophilic alkyl esters (e.g., ethyl)Diminished anticancer activity. nih.gov

Substituents at the C4 Position

The substituent at the C4 position of the 1,4-dihydropyridine ring is a cornerstone for biological activity, with an aryl group being a fundamental requirement for optimal potency. nih.govresearchgate.net The electronic properties and substitution pattern of this aryl ring are critical in fine-tuning the compound's interaction with its biological target.

Key SAR findings for the C4 position include:

Aryl Group Necessity: The presence of an aryl group, typically a phenyl ring, at the C4 position is considered essential for high-affinity binding to the calcium channel receptor. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the C4-phenyl ring significantly impact activity. Electron-withdrawing groups are particularly important for receptor-binding activity. nih.govresearchgate.net For example, a 4-cyano-2-methoxyphenyl substituent has been shown to increase affinity for the mineralocorticoid receptor.

Heterocyclic Substituents: Replacement of the phenyl ring with other heterocyclic systems, such as isoxazolyl or imidazolyl groups, has been explored. These substitutions can lead to unique SAR profiles, sometimes distinct from the classical 4-aryldihydropyridines. nih.govnih.gov

C4-SubstituentObserved Effect on Biological ActivityReference
Unsubstituted PhenylConsidered a baseline for activity, but substitutions can optimize potency. pharmacy180.com
Phenyl with Electron-Withdrawing Groups (e.g., -NO2, -CN, -Cl)Generally enhances receptor-binding activity. The position of the substituent (ortho, meta, para) is also crucial. nih.govresearchgate.net
4-Cyano-2-methoxyphenylIncreased affinity for the mineralocorticoid receptor.
IsoxazolylResults in a distinct SAR profile compared to 4-aryldihydropyridines. nih.gov
ImidazolylCan lead to potent calcium antagonist activity. nih.gov

Substituents at the C6 Position

For instance, in a series of mineralocorticoid receptor antagonists, replacing a larger benzyloxycarbonyl (Cbz) group at the C6 position with a smaller acetyl group led to an increase in affinity. Conversely, bulkier substituents at this position resulted in decreased affinities, suggesting that steric hindrance at C6 can be detrimental to binding.

In other studies, a lipophilic aromatic substituent at the C-6 position was found to improve penetration into organs. However, the simultaneous replacement of methyl groups at both the C2 and C6 positions with larger aromatic rings resulted in negligible calcium antagonistic activity, likely due to increased steric hindrance. researchgate.net

Stereochemical Influences on Activity

When the substituents at the C3 and C5 positions of the 1,4-dihydropyridine ring are different, the C4 carbon becomes a chiral center. This introduces the possibility of enantiomers, which can exhibit significantly different, and sometimes even opposite, pharmacological activities. mdpi.comnih.gov This stereoselectivity is a critical aspect of the SAR for this class of compounds.

For example, the (-)-S-enantiomers of amlodipine (B1666008) and nitrendipine (B1678957) are more potent calcium channel blockers than their corresponding (+)-R-enantiomers. mdpi.com In another striking example, the R-enantiomer of a dihydropyridine (B1217469) derivative acted as a calcium channel blocker, while the S-enantiomer behaved as a calcium channel activator (enhancer). nih.gov This highlights the precise three-dimensional arrangement required for specific interactions with the receptor.

For a series of β-annulated 1,4-dihydropyridines that inhibit TGFβ signaling, the (+)-enantiomer was found to be 10- to 15-fold more potent than the (-)-enantiomer, demonstrating a clear stereopreference for this biological activity. nih.gov

Pharmacophore Elucidation and Molecular Docking Insights

Pharmacophore modeling and molecular docking studies have provided valuable insights into the key structural features required for the biological activity of 1,4-dihydropyridine derivatives and their mode of interaction with target receptors. researchgate.netnih.govrsc.org These computational approaches help to rationalize the observed SAR and guide the design of new, more potent, and selective analogs.

A general pharmacophore model for 1,4-dihydropyridine-based calcium channel blockers includes:

The 1,4-dihydropyridine ring: This serves as the central scaffold. A protonable nitrogen atom within this ring is often considered a key feature. nih.gov

A C4-aryl ring: This lipophilic group is essential for the inhibitory effect and its orientation within the binding pocket is critical. nih.gov

Ester groups at C3 and C5: These groups are involved in hydrogen bonding and other interactions with the receptor.

Substituents on the C4-aryl ring: Electron-withdrawing substituents on the phenyl ring are often favored, contributing to the electronic properties required for potent inhibition. nih.gov

Molecular docking studies have helped to visualize the binding of these compounds within the active site of their target proteins, such as the L-type calcium channel or P-glycoprotein. rsc.orgtandfonline.com These studies have identified specific amino acid residues that are crucial for the interaction, providing a molecular basis for the observed SAR. For example, docking studies of P-glycoprotein inhibitors have highlighted the importance of interactions with residues such as Gln912, Ser909, and Arg905. tandfonline.com

Applications in Medicinal Chemistry and Chemical Biology

Lead Compound Discovery and Optimization

The discovery and optimization of lead compounds are central to the drug development process. A lead compound is a chemical starting point that has some desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic parameters. The 1,4-dihydropyridine (B1200194) scaffold, to which 3-Amino-1-methyl-1,4-dihydropyridin-4-one belongs, has been a fruitful source for the identification of lead compounds. nih.gov The core structure of this compound, with its amino and methyl substitutions, offers multiple points for chemical modification, making it a potentially valuable template for lead optimization.

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve as isosteric replacements for a known active compound. This technique aims to discover novel compounds with similar biological activity but with improved properties such as enhanced potency, reduced side effects, or better pharmacokinetics. The 1,4-dihydropyridine ring system can be a target for scaffold hopping to generate new chemical entities. Conversely, the this compound scaffold itself could be identified through a scaffold hopping exercise starting from a different heterocyclic core that shares similar spatial and electronic features.

Design of Novel Chemotypes

The design of novel chemotypes is crucial for expanding the diversity of chemical space and for the development of new intellectual property. The 1,4-dihydropyridine framework provides a versatile platform for the creation of new chemical entities. nih.gov By systematically modifying the substituents on the 1,4-dihydropyridine ring of a molecule like this compound, medicinal chemists can generate libraries of new compounds. These novel chemotypes can then be screened for a wide range of biological activities, potentially leading to the discovery of drugs with novel mechanisms of action.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for the study of biological systems. These are typically small molecules that can be used to investigate the function of proteins and other biomolecules. While there is no specific information in the reviewed literature detailing the use of this compound as a molecular probe, the 1,4-dihydropyridine scaffold has been utilized in the development of such tools. For instance, fluorescently labeled 1,4-dihydropyridines can be used to visualize and study the distribution and dynamics of their target proteins, such as L-type calcium channels, in living cells.

Rational Drug Design Based on Mechanistic Understanding

Rational drug design relies on a detailed understanding of the three-dimensional structure and mechanism of action of a biological target. For the 1,4-dihydropyridine class, extensive structure-activity relationship (SAR) studies have been conducted, particularly for their interaction with L-type calcium channels. nih.gov These studies have elucidated the key structural features required for binding and activity. For this compound, a rational drug design approach would involve understanding how the amino and methyl groups, and their positions on the dihydropyridine (B1217469) ring, influence its interaction with a specific target. Computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound to a target protein, guiding the design of more potent and selective analogs.

Pre-clinical Evaluation of Therapeutic Potential

Before a compound can be tested in human clinical trials, it must undergo rigorous pre-clinical evaluation to assess its therapeutic potential and safety. This involves a series of in vitro and in vivo studies. The 1,4-dihydropyridine class of compounds is well-known for its cardiovascular effects, primarily as calcium channel blockers used in the treatment of hypertension. nih.govresearchgate.net Derivatives of 1,4-dihydropyridine have also been investigated for a range of other therapeutic applications, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer activities. eurekaselect.com

Synthetic Utility of 3 Amino 1 Methyl 1,4 Dihydropyridin 4 One As a Building Block

Synthesis of Complex Heterocyclic Structures

The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold is a fundamental component in numerous pharmaceutical agents and serves as a key intermediate in the synthesis of a variety of heterocyclic systems. researchgate.netnih.gov The reactivity of the dihydropyridine (B1217469) ring, including its ability to undergo oxidation to form the corresponding pyridine (B92270) derivatives, makes it a valuable synthon. evitachem.com

While specific examples detailing the use of 3-Amino-1-methyl-1,4-dihydropyridin-4-one in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the general utility of the 1,4-DHP core is well-established. For instance, derivatives of 1,4-DHP are used to construct fused heterocyclic systems and other elaborate molecular frameworks. The presence of the amino group on the this compound ring provides an additional reactive site for elaboration, allowing for the introduction of further structural diversity.

The Hantzsch dihydropyridine synthesis is a classic method for preparing 1,4-DHPs, and modifications of this reaction are used to create unsymmetrically substituted derivatives. mdpi.comwjpmr.com These asymmetric 1,4-DHPs are crucial precursors for a range of more complex heterocyclic structures. mdpi.com The general reactivity of aminodihydropyridinone structures allows for their use as enamine precursors to obtain other nitrogen heterocycles through cascade reactions. mdpi.com

Table 1: Examples of Heterocyclic Systems Derived from 1,4-Dihydropyridine Precursors

Precursor TypeResulting HeterocycleSynthetic Strategy
1,4-DihydropyridinePyridineOxidation
Substituted 1,4-DHPFused Pyridine SystemsCyclization Reactions
Asymmetric 1,4-DHPComplex PolycyclicsMulti-step Synthesis
AminodihydropyridinoneDihydropyridinonesMichael/Proton Transfer/Lactamization Cascade

Precursors for Advanced Materials

The application of dihydropyridine derivatives extends beyond medicinal chemistry into the realm of materials science. While direct evidence for the use of this compound as a precursor for advanced materials is limited, related heterocyclic compounds have shown potential in this area. For example, certain pyridine derivatives exhibit luminescent properties and can be utilized as luminescent dyes. nih.gov

The structural characteristics of this compound, such as its conjugated system and the presence of heteroatoms, suggest potential for applications in electronic and optical materials. The ability to modify the core structure through reactions at the amino group or the dihydropyridine ring could allow for the fine-tuning of material properties.

Intermediate in Natural Product Synthesis

1,4-Dihydropyridines are valuable intermediates in the synthesis of natural products, particularly alkaloids. rsc.org The dihydropyridine core can be strategically incorporated into a synthetic route and later transformed to construct the target natural product skeleton. For example, 1,4-dihydropyridine derivatives have been utilized in the convergent synthesis of yohimbine (B192690) alkaloids. rsc.org

The synthesis of various natural products and biologically active molecules often involves the use of dihydropyridine intermediates. rsc.org While no specific examples directly link this compound to the synthesis of a particular natural product, the general synthetic utility of the 1,4-DHP scaffold is a strong indicator of its potential in this field. The functional groups present in this compound could be exploited to build the complex architectures characteristic of many natural products.

Future Research Directions and Unaddressed Research Gaps

Exploration of Undiscovered Reactivity Patterns

The chemical versatility of 3-Amino-1-methyl-1,4-dihydropyridin-4-one is an area ripe for exploration. While it is known that 1,4-DHPs can be oxidized to their corresponding pyridine (B92270) derivatives, a deeper understanding of this compound's reactivity is needed. evitachem.com Future studies should systematically investigate its behavior in a variety of chemical transformations to unlock its full synthetic potential.

Potential Research Areas:

Cycloaddition Reactions: Investigating the dienophilic or dienic character of the dihydropyridine (B1217469) ring could lead to the synthesis of novel polycyclic and heterocyclic systems with potential biological activities.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The amino and carbonyl functionalities, along with the C-H bonds of the dihydropyridine ring, could serve as handles for functionalization, enabling the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Reactions of the Amino Group: A thorough exploration of the reactivity of the 3-amino group, such as through acylation, alkylation, and condensation reactions, would provide access to a wide range of new analogues with potentially modulated pharmacological profiles.

A summary of potential reactivity studies is presented in the table below.

Reaction TypePotential Outcome
OxidationFormation of the corresponding pyridine derivative.
CycloadditionSynthesis of novel polycyclic and heterocyclic scaffolds.
Cross-CouplingFunctionalization of the dihydropyridine core.
Amino Group DerivatizationCreation of a library of N-functionalized analogues.

Development of Asymmetric Synthetic Methodologies

The presence of a stereocenter at the C4 position of the dihydropyridine ring (if substituted) is a critical aspect of the pharmacology of many 1,4-DHPs, with enantiomers often exhibiting different biological activities and potencies. nih.gov To date, the asymmetric synthesis of this compound has not been extensively reported. The development of stereoselective synthetic routes is paramount for the thorough evaluation of its pharmacological properties.

Future Synthetic Strategies:

Chiral Catalysis: The use of chiral organocatalysts or transition-metal complexes could facilitate the enantioselective synthesis of this compound, providing access to individual enantiomers in high optical purity.

Chiral Auxiliaries: The incorporation of a chiral auxiliary into the synthetic route, which can be removed after the stereocenter is established, offers another viable approach to obtaining enantiomerically pure material.

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of a racemic mixture, could provide an environmentally friendly and highly selective means of separating the enantiomers.

The development of these methodologies will be crucial for advancing the understanding of how stereochemistry influences the biological activity of this specific dihydropyridine derivative.

In-depth Mechanistic Studies of Biological Interactions

Preliminary information suggests that this compound may act as a calcium channel blocker, with potential applications in treating inflammatory and neurodegenerative conditions. evitachem.com However, detailed mechanistic studies are lacking. A thorough investigation into its mode of action at the molecular level is a critical next step.

Key Research Questions to Address:

Molecular Target Identification: Does this compound selectively target a specific subtype of calcium channel, or does it interact with other receptors or enzymes? Techniques such as affinity chromatography and proteomics can be employed to identify its binding partners.

Binding Site Characterization: Computational modeling, in conjunction with site-directed mutagenesis and X-ray crystallography, can elucidate the specific amino acid residues involved in the binding interaction, providing a structural basis for its activity.

Kinetic and Thermodynamic Profiling: A detailed analysis of the binding kinetics and thermodynamics will provide valuable insights into the affinity and duration of the drug-target interaction, which are crucial parameters for drug design.

Understanding the intricate details of its biological interactions will be instrumental in optimizing its structure for improved potency and selectivity. mdpi.com

Design of Highly Selective Molecular Tools

The development of selective molecular tools derived from this compound could significantly aid in the study of its biological targets and pathways. These tools can be invaluable for target validation and for probing the physiological roles of the proteins with which they interact.

Examples of Molecular Tools:

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it may be possible to visualize its subcellular localization and track its interaction with its biological targets in real-time using advanced microscopy techniques.

Biotinylated Affinity Probes: The attachment of a biotin (B1667282) tag would enable the isolation and identification of its binding partners from cell lysates through streptavidin-based affinity purification.

Photoaffinity Labels: The incorporation of a photoreactive group would allow for the covalent labeling of the target protein upon photoirradiation, providing a powerful tool for identifying the binding site.

The creation of such molecular tools would not only advance our understanding of this specific compound but also contribute to the broader field of chemical biology.

Integration with Emerging Technologies in Chemical Synthesis and Biology

To accelerate the research and development of this compound, it is essential to leverage emerging technologies in both chemical synthesis and biological evaluation.

Technological Integration:

High-Throughput Screening (HTS): The development of a robust synthetic route would enable the creation of a library of analogues for HTS to rapidly identify compounds with improved activity and desirable pharmacokinetic properties.

Computational Chemistry and Machine Learning: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the rational design of new derivatives with enhanced potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested. nih.govresearchgate.net

Advanced Drug Delivery Systems: The formulation of this compound into novel drug delivery systems, such as nanoparticles or liposomes, could improve its solubility, bioavailability, and tissue-specific targeting.

Flow Chemistry: The implementation of continuous flow synthesis could offer a safer, more efficient, and scalable method for the production of this compound and its derivatives, facilitating its progression from laboratory-scale research to potential clinical applications.

By embracing these technological advancements, the exploration of this compound and its therapeutic potential can be significantly expedited.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.